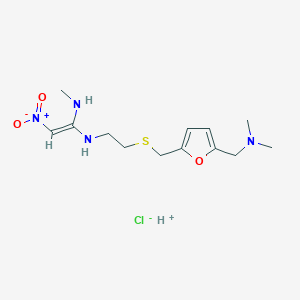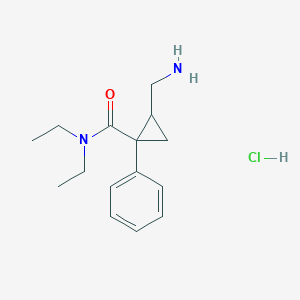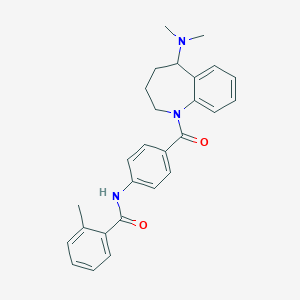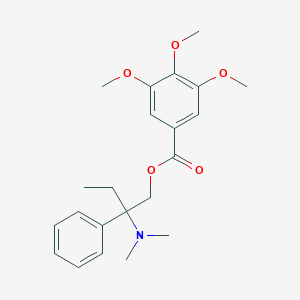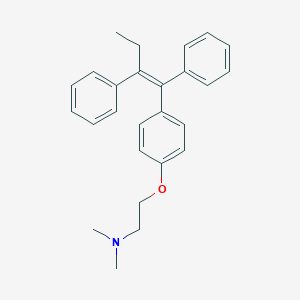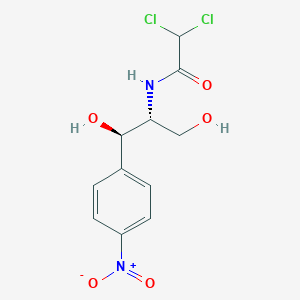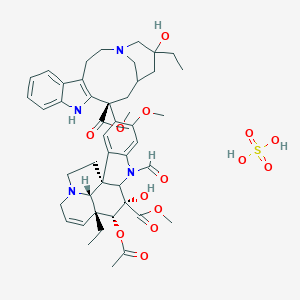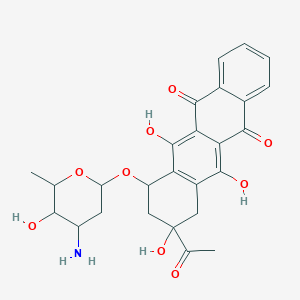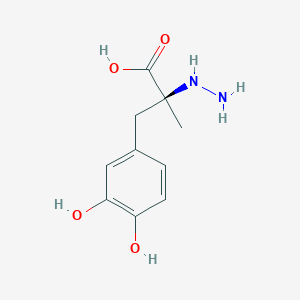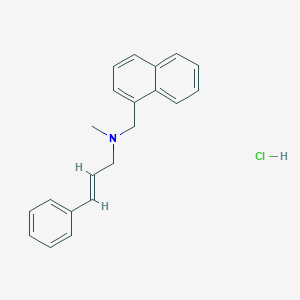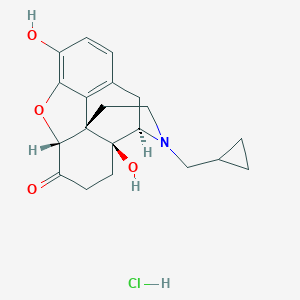
Naltrexone hydrochloride
描述
盐酸纳洛酮是一种合成的阿片类拮抗剂,主要用于治疗酒精和阿片类药物使用障碍。它通过阻断阿片类药物的欣快和镇静作用起作用,从而减少渴望并帮助个人保持戒断。盐酸纳洛酮也用于治疗其他疾病,例如纤维肌痛和多发性硬化症 .
作用机制
盐酸纳洛酮通过与大脑中的阿片受体结合,特别是μ-阿片受体来发挥作用。通过阻断这些受体,它阻止了阿片类药物的欣快和镇静作用。此外,盐酸纳洛酮会影响下丘脑-垂体-肾上腺轴,这可能有助于其减少饮酒的效果 .
类似化合物:
纳洛酮: 另一种阿片类拮抗剂,主要用于治疗阿片类药物过量的紧急情况。
丁丙诺啡: 一种部分阿片类激动剂,用于治疗阿片类药物依赖。
阿坎酸: 用于治疗酒精依赖
比较:
纳洛酮与盐酸纳洛酮: 纳洛酮因其快速起效而用于治疗急性阿片类药物过量,而盐酸纳洛酮用于长期治疗阿片类药物和酒精依赖.
丁丙诺啡与盐酸纳洛酮: 丁丙诺啡在阿片类受体上起部分激动剂的作用,提供一些阿片类药物的作用,而盐酸纳洛酮是纯拮抗剂,没有阿片类药物的作用.
阿坎酸与盐酸纳洛酮: 阿坎酸通过调节谷氨酸神经传递来帮助维持酒精依赖个体的戒断,而盐酸纳洛酮通过阻断阿片类受体起作用.
盐酸纳洛酮因其作为纯阿片类拮抗剂的独特作用机制而脱颖而出,使其成为治疗物质使用障碍的宝贵工具。
生化分析
Biochemical Properties
Naltrexone hydrochloride interacts with various biomolecules, most notably the mu-opioid receptors, but also the kappa and delta receptors to a lesser extent . It acts as a competitive antagonist at these receptors, blocking or attenuating the effects of opioids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the euphoric effects associated with alcohol and opioid use . This blockade can reduce cravings and help control physiological dependence .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by binding to opioid receptors and blocking their activity . This prevents opioids from exerting their typical effects, thereby reducing the desire for these substances .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to reduce the likelihood of drinking and heavy drinking, blunting craving in the laboratory and in the natural environment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, one study on mice with murine neuroblastoma observed a significant decrease in mean/median survival time relative to control when Naltrexone was injected at a dose of 10.0 mg/kg/day .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized to an active metabolite, 6β-naltrexol, by dihydrodiol dehydrogenase enzymes . This metabolite is then excreted primarily by the kidney .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A study suggests that this compound is actively transported from blood to the brain across the blood-brain barrier by a proton-coupled organic cation antiporter .
Subcellular Localization
Given its mechanism of action, it is likely that it primarily localizes to areas of the cell where opioid receptors are present, such as the cell membrane .
准备方法
合成路线和反应条件: 盐酸纳洛酮是由去甲吗啡酮通过一系列化学反应合成的。合成涉及去甲吗啡酮的 N-环丙基甲基化,然后是氧化和水解步骤,以生成纳洛酮。最后产品然后被转化为其盐酸盐形式 .
工业生产方法: 盐酸纳洛酮的工业生产通常涉及使用与上述类似化学路线的大规模合成。该过程经过优化以实现高收率和纯度,通常采用先进技术,如高效液相色谱 (HPLC) 进行纯化和质量控制 .
化学反应分析
反应类型: 盐酸纳洛酮会发生各种化学反应,包括:
氧化: 将羟基转化为酮。
还原: 将酮还原为醇。
取代: 去甲吗啡酮的 N-环丙基甲基化.
常用试剂和条件:
氧化剂: 高锰酸钾、三氧化铬。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 溴化环丙基甲基.
主要产物:
氧化: 从去甲吗啡酮形成纳洛酮。
还原: 形成纳洛酮的还原衍生物。
取代: N-环丙基甲基衍生物的形成.
科学研究应用
相似化合物的比较
Naloxone: Another opioid antagonist used primarily for the emergency treatment of opioid overdose.
Buprenorphine: A partial opioid agonist used in the treatment of opioid dependence.
Acamprosate: Used in the treatment of alcohol dependence
Comparison:
Naloxone vs. Naltrexone Hydrochloride: Naloxone is used for acute opioid overdose due to its rapid onset of action, while this compound is used for long-term management of opioid and alcohol dependence.
Buprenorphine vs. This compound: Buprenorphine acts as a partial agonist at opioid receptors, providing some opioid effects, whereas this compound is a pure antagonist with no opioid effects.
Acamprosate vs. This compound: Acamprosate helps maintain abstinence in alcohol-dependent individuals by modulating glutamate neurotransmission, while this compound works by blocking opioid receptors.
This compound stands out due to its unique mechanism of action as a pure opioid antagonist, making it a valuable tool in the management of substance use disorders.
属性
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H/t15-,18+,19+,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBRMCOKKKZVRY-ITLPAZOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937236 | |
| Record name | Naltrexone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855955 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16676-29-2 | |
| Record name | Naltrexone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16676-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naltrexone hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naltrexone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALTREXONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6375YW9SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


